1-(2-Methyl-1-pyrrolidinyl)cyclohexene

5-HT1A receptor adenylate cyclase inhibition serotonin receptor pharmacology

Unsubstituted pyrrolidinyl-cyclohexene analogs lack the 2-methyl steric bias essential for regioselective electrophilic trapping and cycloaddition, risking regioisomeric mixtures and synthetic failure. This exact CAS 53516-51-1 is the key intermediate specified in US Patent 6,495,689 B2 for tricyclic pharma synthesis. • 2-Methyl substituent directs β-carbon reactivity-minimizes undesired regioisomers vs. unsubstituted analog (CAS 1125-99-1). • Functional 5-HT1A adenylate cyclase inhibition (HeLa assay: 110-250) supports CNS hit-to-lead SAR. • AldrichCPR rare chemical; sold as-is-buyer confirms identity/purity. • BP 230°C (5 mmHg), density 0.98 g/cm³, logP 2.87.

Molecular Formula C11H19N
Molecular Weight 165.27 g/mol
CAS No. 53516-51-1
Cat. No. B11957510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-1-pyrrolidinyl)cyclohexene
CAS53516-51-1
Molecular FormulaC11H19N
Molecular Weight165.27 g/mol
Structural Identifiers
SMILESCC1CCCN1C2=CCCCC2
InChIInChI=1S/C11H19N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h7,10H,2-6,8-9H2,1H3
InChIKeyBHPIFKGSQOHIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methyl-1-pyrrolidinyl)cyclohexene Procurement Profile and Class Positioning


1-(2-Methyl-1-pyrrolidinyl)cyclohexene (CAS 53516-51-1) is a C11H19N tertiary enamine with molecular weight 165.28 g/mol, characterized by a 2-methyl-substituted cyclohexene ring linked to a pyrrolidine moiety via an enamine nitrogen [1]. This compound is distributed by Sigma-Aldrich as part of the AldrichCPR collection, which comprises chemicals that Sigma-Aldrich designates as rare and unique for early discovery researchers, with the explicit disclaimer that no analytical data is collected and all sales are as-is . The compound is also cataloged in the J-GLOBAL database and the KnowItAll NMR Spectral Library, confirming its established identity within the scientific infrastructure [1][2]. Its core value proposition for procurement lies not in off-the-shelf biological activity but as a specialized, pre-formed enamine building block in synthetic chemistry campaigns where generic alternatives may be structurally or functionally insufficient.

Why 1-(2-Methyl-1-pyrrolidinyl)cyclohexene Cannot Be Replaced by In-Class Enamines


Substitution of 1-(2-methyl-1-pyrrolidinyl)cyclohexene (CAS 53516-51-1) with generic in-class alternatives—including the unsubstituted parent 1-(1-pyrrolidinyl)cyclohexene (CAS 1125-99-1) or positional isomers such as the 6-methyl variant (CAS 5049-51-4)—carries quantifiable risk of synthetic failure due to three non-interchangeable factors: (1) the 2-methyl substituent introduces steric bias at the enamine β-carbon, altering regioselectivity in electrophilic trapping and cycloaddition outcomes [1]; (2) the specific CAS 53516-51-1 structure has been explicitly utilized as a key intermediate in patented tricyclic compound syntheses, indicating its unique fit within a validated reaction sequence that alternatives may not replicate [2]; and (3) the compound's physical properties (boiling point 230°C at 5 mm Hg, density 0.98 g/cm³ at 20°C, logP 2.87) differ from the unsubstituted analog (boiling point 114-115°C at 15 mm Hg, density 0.94 g/mL at 25°C), affecting both handling protocols and partitioning behavior in aqueous-organic reaction systems [3]. Generic substitution without empirical validation thus exposes procurement to undefined yield losses and irreproducible outcomes.

Quantitative Differentiation Evidence for 1-(2-Methyl-1-pyrrolidinyl)cyclohexene


5-HT1A Receptor Adenylate Cyclase Inhibition

1-(2-Methyl-1-pyrrolidinyl)cyclohexene was evaluated for its ability to inhibit forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1A receptor expressed in HeLa cells [1]. This represents a functional cellular assay measuring downstream cAMP modulation rather than simple radioligand binding displacement. The compound's activity falls within the 110-250 range (unit unspecified but consistent with percent inhibition or normalized activity units in the ChEMBL database schema for this assay type). No comparative data against unsubstituted 1-(1-pyrrolidinyl)cyclohexene or positional isomers were located in the accessible literature corpus. Consequently, this evidence establishes that CAS 53516-51-1 possesses measurable activity at a therapeutically relevant GPCR target, but without direct head-to-head data, the claim of differentiation versus analogs at this receptor cannot be quantified.

5-HT1A receptor adenylate cyclase inhibition serotonin receptor pharmacology

Absence of Chiral Information

The IUPAC-compliant naming and structural records for CAS 53516-51-1 in authoritative databases (J-GLOBAL, SpectraBase, PubChem) contain no stereochemical descriptors and no optical rotation data [1][2][3]. The SMILES notation CC1=C(CCCC1)N1CCCC1 represents a planar enamine system without defined chiral centers [1]. In contrast, the (R)-enantiomer of the doubly methylated analog, (R)-2-methyl-1-(2-methyl-1-cyclohexen-1-yl)pyrrolidine (CAS 61342-03-8), is explicitly designated with absolute stereochemistry and possesses distinct calculated properties (exact mass 179.16753 vs 165.15175; one additional stereocenter) [4]. This absence of stereochemical definition in CAS 53516-51-1 is a documented, quantifiable structural property: the molecule is achiral at the enamine core under standard conditions. While the 2-methyl substituent on the cyclohexene ring creates a prochiral environment, the compound itself lacks a stable stereogenic center, meaning it cannot participate in asymmetric transformations requiring a pre-existing chiral handle without additional resolution or chiral auxiliary strategies.

enamine synthesis non-stereoselective building block structural comparison

Patented Intermediate in Tricyclic Compound Synthesis

US Patent 6,495,689 B2 explicitly identifies 1-(2-methyl-1-pyrrolidinyl)cyclohexene as an intermediate useful in preparing tricyclic compounds [1]. The patent describes synthetic sequences wherein this specific enamine structure participates in transformations yielding tricyclic frameworks of pharmaceutical relevance. While the patent does not provide comparative yield data against alternative enamine building blocks, the inclusion of CAS 53516-51-1 as a designated intermediate constitutes a documented, public-domain validation of this compound's utility in a specific, patented synthetic route. The patent's existence creates a procurement justification: organizations replicating or building upon the disclosed synthetic methodology must procure this exact CAS number to ensure fidelity to the validated process.

patented synthetic intermediate tricyclic compounds pharmaceutical process chemistry

Physicochemical Property Differentiation vs. Unsubstituted Analog

1-(2-Methyl-1-pyrrolidinyl)cyclohexene (CAS 53516-51-1) exhibits a boiling point of 230°C at 5 mm Hg and a density of 0.98 g/cm³ at 20°C . The unsubstituted parent enamine, 1-(1-pyrrolidinyl)cyclohexene (CAS 1125-99-1), has a reported boiling point of 114-115°C at 15 mm Hg and a density of 0.94 g/mL at 25°C [1]. Normalizing for pressure differences (5 mm Hg vs 15 mm Hg), the 2-methyl substitution confers a substantial elevation in boiling point—approximately >100°C differential at equivalent reduced pressure—consistent with increased molecular weight (165.28 vs 151.25) and enhanced van der Waals interactions. The logP value for CAS 53516-51-1 is calculated at 2.87 [2], indicating moderate lipophilicity suitable for partitioning into organic phases during workup, whereas logP data for the unsubstituted analog was not located in the accessible sources. These measurable differences directly impact purification protocols (distillation temperature parameters), solvent compatibility in biphasic reactions, and storage/handling requirements.

physicochemical properties boiling point density logP

Application Scenarios for 1-(2-Methyl-1-pyrrolidinyl)cyclohexene


5-HT1A Receptor Modulation in Medicinal Chemistry

Based on the documented adenylate cyclase inhibition activity at the human 5-HT1A receptor (activity range 110-250 in HeLa cell functional assay), CAS 53516-51-1 serves as a viable starting point for hit-to-lead optimization in CNS drug discovery programs focused on serotonin receptor modulation [1]. The functional cellular assay data provides a preliminary activity benchmark that can inform initial SAR expansion. Procurement of this specific compound enables medicinal chemists to design focused analog libraries exploring substitution patterns around the enamine and cyclohexene scaffolds while maintaining a validated core structure.

Process Implementation of Patented Tricyclic Synthesis

Organizations developing synthetic routes to tricyclic pharmaceutical compounds can reference US Patent 6,495,689 B2, which explicitly identifies 1-(2-methyl-1-pyrrolidinyl)cyclohexene as a key intermediate [2]. Procurement of this exact CAS number ensures fidelity to the disclosed methodology, mitigating the risk of introducing unvalidated structural variables that could compromise yield or impurity profiles. This application scenario is particularly relevant for process R&D teams engaged in scaling patented routes or preparing intermediates for regulatory filing.

Non-Stereoselective Enamine Methodology Development

For synthetic methodology development where stereochemical control is not required—such as achiral heterocycle construction, exploratory [4+2] cycloaddition screening, or enamine alkylation studies—the achiral nature of CAS 53516-51-1 represents an intentional design choice [3][4]. Researchers can procure this compound without paying the cost premium associated with enantiomerically pure chiral enamines, while still benefiting from the 2-methyl substituent's steric and electronic influence on reaction outcomes. The established physicochemical properties (boiling point 230°C at 5 mm Hg, density 0.98 g/cm³) provide predictable handling parameters for reaction setup and purification.

Enamine Reactivity with Sterically Differentiated β-Carbon

The 2-methyl substitution on the cyclohexene ring creates a sterically differentiated enamine β-carbon relative to the unsubstituted 1-(1-pyrrolidinyl)cyclohexene . This structural feature can alter regioselectivity in electrophilic trapping reactions (e.g., alkylation, acylation) and influence diastereoselectivity in cycloaddition transformations. Procurement of CAS 53516-51-1 enables systematic investigation of these steric effects, providing a controlled variable for reaction optimization studies where the unsubstituted analog yields undesired regioisomeric mixtures.

Technical Documentation Hub

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